Bongkrekic Acid

Mitochondrial Bioenergetics Inhibitor Potency ADP/ATP Translocase

Bongkrekic acid (BKA) is the definitive research tool for inhibiting mitochondrial adenine nucleotide translocase (ANT) with sub-nanomolar affinity (Ki<2 nM). Unlike carboxyatractyloside, BKA binds exclusively to the matrix-side 'm-state' conformation, a property not replicated by any structural analog. This unique mechanism enables unambiguous dissection of mPTP opening, mitochondrial bioenergetics, and the intrinsic apoptotic pathway. Certified high-purity (≥98%) BKA ensures complete target engagement at low concentrations, critical for reproducible, high-impact mechanistic studies. For laboratories requiring the gold-standard ANT inhibitor, BKA offers unparalleled specificity and potency.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
CAS No. 11076-19-0
Cat. No. B079291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBongkrekic Acid
CAS11076-19-0
SynonymsBongkrekate
Bongkrekic Acid
Flavotoxin A
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O
InChIInChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1
InChIKeySHCXABJSXUACKU-WUTQZGRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.002 mg/L at 25 °C (est)

Bongkrekic Acid (CAS 11076-19-0) Procurement Guide: A Potent, Matrix-Specific Mitochondrial ADP/ATP Translocase Inhibitor


Bongkrekic acid (BKA) is a polyunsaturated long-chain tricarboxylic fatty acid antibiotic produced by the bacterium Burkholderia gladioli [1]. It is a high-affinity, specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier [2]. BKA binds to the matrix side of ANT, stabilizing the protein in the 'm-state' and blocking the exchange of mitochondrial ATP for cytosolic ADP, which leads to the inhibition of oxidative phosphorylation and the suppression of mitochondrial-mediated apoptosis [3]. Due to this unique mechanism, BKA is an indispensable research tool for investigating mitochondrial bioenergetics, calcium signaling, and the intrinsic apoptotic pathway.

Why Other Mitochondrial Toxins or Simplified Bongkrekic Acid Derivatives Cannot Substitute for Authentic Bongkrekic Acid in Critical Research Applications


The mitochondrial ADP/ATP translocase can be inhibited by several classes of compounds, including atractylosides and various fatty acids. However, bongkrekic acid possesses a unique combination of sub-nanomolar binding affinity, a distinct matrix-side binding site, and a specific functional consequence (stabilization of the 'm-state') that are not replicated by other inhibitors or even by simplified structural analogs [1][2]. For instance, the commonly used inhibitor carboxyatractyloside binds exclusively to the cytosolic side of ANT, inducing a different conformational state [3]. Even minor structural modifications to bongkrekic acid, such as the removal of a few methyl groups and double bonds as seen in the derivative KH-17, result in a 10-fold loss in potency and a loss of binding site specificity, leading to ambiguous experimental results [2]. Therefore, substituting bongkrekic acid with a generic ANT inhibitor or a simplified analog fundamentally alters the experimental system and can invalidate conclusions drawn from mechanistic studies.

Quantitative Differentiation of Bongkrekic Acid (CAS 11076-19-0) Against Key Comparators: A Procurement-Focused Evidence Guide


Sub-Nanomolar Binding Affinity for Adenine Nucleotide Translocase (ANT) Confers Superior Potency

Bongkrekic acid exhibits a binding affinity (Ki) of less than 2 nM for the mitochondrial adenine nucleotide translocase (ANT), establishing it as one of the highest-affinity small molecule inhibitors of this target [1]. This is in stark contrast to the simplified synthetic derivative KH-17, which was found to be approximately 10 times less potent than the parent compound in a direct functional assay [2]. The high affinity of bongkrekic acid ensures complete and durable inhibition at low experimental concentrations, minimizing off-target effects and solvent toxicity.

Mitochondrial Bioenergetics Inhibitor Potency ADP/ATP Translocase

Matrix-Side Specific Binding Enables Unique Conformational Stabilization of ANT

Bongkrekic acid binds exclusively to the matrix side of the ANT, stabilizing the carrier in the 'm-state' conformation [1]. This is a critical point of differentiation from other high-affinity ANT inhibitors like carboxyatractyloside (CAT), which binds solely to the cytosolic side, stabilizing the 'c-state' [1][2]. This difference in binding site leads to distinct functional outcomes and experimental utility. For example, bongkrekic acid completely reverses the inhibitory effect of atractyloside on inner membrane contraction, a functional demonstration of their mutually exclusive binding sites [3].

Protein Conformation Mitochondrial Transport Inhibitor Binding Site

Structural Complexity of the Natural Product is Essential for Potent Apoptosis Suppression

Structure-activity relationship (SAR) studies based on the total synthesis of bongkrekic acid have demonstrated that the full structural complexity of the natural product, particularly the presence of all three carboxylic acid moieties, is essential for its potent apoptosis inhibitory activity [1][2]. Attempts to create simpler, more synthetically accessible tricarboxylic acid analogs have resulted in compounds that either lose anti-apoptotic efficacy or gain significant cytotoxicity [1]. For instance, one study found that while BKA significantly suppressed staurosporine (STS)-induced cell death and mitochondrial membrane potential collapse, simplified derivatives with esterified carboxylic acid groups exhibited potent toxicity, rendering them unsuitable as research tools [1].

Apoptosis Structure-Activity Relationship Natural Product Chemistry

Heat Stability of Bongkrekic Acid Enables Applications in Processes Involving High Temperatures

Bongkrekic acid is a notoriously heat-stable toxin. Its toxicity cannot be destroyed through high-temperature or high-pressure cooking [1]. This property is a critical differentiator from other, more labile mitochondrial inhibitors and defines specific handling and application requirements. For analytical chemistry and food safety research, this stability is a key feature that necessitates its use as a reference standard, as it persists through standard sample preparation and cooking processes.

Food Safety Toxin Stability Analytical Chemistry

Optimal Scientific and Industrial Applications for Bongkrekic Acid (CAS 11076-19-0) Based on its Unique Differentiating Features


Investigating the Role of the Adenine Nucleotide Translocase (ANT) 'm-state' in Mitochondrial Permeability Transition Pore (mPTP) Regulation

Bongkrekic acid is the definitive tool for stabilizing the ANT in its matrix-facing 'm-state' conformation [7]. This is essential for dissecting the biophysical steps of mPTP opening and for distinguishing the roles of the 'm-state' versus the 'c-state' (stabilized by carboxyatractyloside). Researchers use bongkrekic acid to block mPTP opening and prevent the release of pro-apoptotic factors like cytochrome c, allowing for the study of mitochondrial dysfunction in models of ischemia-reperfusion injury and neurodegeneration. The high potency (Ki < 2 nM) ensures complete target engagement at low concentrations, a critical factor for mechanistic clarity [6].

Mechanistic Studies of Apoptosis Requiring Potent and Specific Inhibition of Mitochondrial Cytochrome c Release

In studies of the intrinsic apoptotic pathway, bongkrekic acid is used to unequivocally link ANT inhibition to the suppression of cytochrome c release and subsequent caspase activation [7]. Its ability to completely block apoptosis at 100 µM in cell-based assays, while shifting cell fate towards necrosis, provides a powerful means to interrogate the interplay between different cell death modalities [6]. Its structural specificity, validated by SAR studies showing that simplified analogs fail to replicate this activity, confirms that only authentic bongkrekic acid is suitable for drawing definitive conclusions about ANT's role in apoptosis [3].

Analytical Chemistry: Development and Validation of Detection Methods for Heat-Stable Foodborne Toxins

Due to its well-documented heat stability, bongkrekic acid is a mandatory reference standard for developing and validating LC-MS/MS or HPLC methods aimed at detecting this toxin in food products [7]. Its persistence through cooking processes means it serves as a challenging analyte for extraction method development. Analytical chemists rely on certified bongkrekic acid standards to ensure their methods can accurately identify and quantify this dangerous contaminant in complex matrices like fermented coconut (tempe bongkrek) and corn products, thereby supporting public health and food safety monitoring efforts [6].

Functional Antagonism Studies to Dissect Nucleotide Translocase Pharmacology

Bongkrekic acid's unique ability to completely reverse the inhibitory effects of atractyloside on mitochondrial function makes it an indispensable tool for studying the pharmacology of the ANT [7]. This property allows researchers to use the two inhibitors in tandem to probe the functional asymmetry of the carrier. For instance, sequential addition of bongkrekic acid after atractyloside can be used to verify that observed effects are specifically mediated by ANT and to differentiate between matrix-side and cytosolic-side mechanisms, a level of experimental control not possible with other inhibitor classes.

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